N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine
Description
N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, an oxo group, and a hydroxylamine moiety, making it a unique and versatile molecule in various chemical and biological applications.
Properties
CAS No. |
62202-10-2 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-[(3-benzyl-1-oxidoimidazol-1-ium-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O2/c15-12-6-11-8-14(16)9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9,15H,7H2 |
InChI Key |
URJAXPDSOVHUNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=[N+](C=C2C=NO)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and other functionalized compounds.
Scientific Research Applications
N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic five-membered ring structure with two nitrogen atoms.
Benzimidazole: Contains a fused benzene ring with an imidazole ring.
Thiazole: Similar to imidazole but with a sulfur atom replacing one nitrogen atom.
Uniqueness
N-[(1-Benzyl-3-oxo-1H-3lambda~5~-imidazol-5-yl)methylidene]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and oxo groups, along with the hydroxylamine moiety, makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
